molecular formula C21H25N5O3 B6496526 2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 942009-51-0

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6496526
CAS No.: 942009-51-0
M. Wt: 395.5 g/mol
InChI Key: HLKXLFYYMDRFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused heterocyclic core (pyrazole + pyridazine) with a 7-oxo group and a 3,4-dimethylphenyl substituent at position 1. The acetamide side chain is functionalized with an oxolan-2-ylmethyl group, which introduces stereoelectronic and solubility-modifying properties. Its synthesis likely involves alkylation or coupling reactions, as seen in analogous pyridazinone derivatives .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-17-5-4-8-29-17/h6-7,9,11,17H,4-5,8,10,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXLFYYMDRFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4CCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s pyrazolo[3,4-d]pyridazine core differentiates it from related heterocycles:

  • Pyrazolo[3,4-b]pyridines (e.g., ): Feature a pyridine ring fused to pyrazole. These exhibit lower polarity due to the absence of the pyridazine N-atom, impacting solubility and binding interactions .
  • Pyridazinones (e.g., ): Contain a pyridazine ring with a ketone group.
  • Pyrazolo[3,4-d]pyrimidines (e.g., ): Replace pyridazine with pyrimidine, altering π-stacking and electronic distribution. For example, N-substituted pyrimidine derivatives in show varied bioactivity depending on substituent position .

Substituent Effects on Physicochemical Properties

Compound Class Core Structure Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) Reference
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, oxolan-2-ylmethyl Not reported Inferred: ~1680 (C=O)
Pyrazolo[3,4-b]pyridine (4h) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-nitrophenyl 231–233 3333 (NH), 1668 (C=O)
Pyridazinone () 5,6-Dihydro-4H-pyridazinone p-Tolyl, methyl Not reported Not reported
Pyrazolo[3,4-d]pyrimidine (Example 83) Pyrazolo[3,4-d]pyrimidine 4-Isopropoxyphenyl, dimethylamino 302–304 Not reported
  • Solubility : The oxolan-2-ylmethyl group in the target compound likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ), which exhibit lower solubility due to hydrophobicity .
  • Melting Points: Pyrazolo-pyridazine derivatives generally have higher melting points (>200°C) than pyridazinones, correlating with increased molecular rigidity .

Spectroscopic Characterization

  • NMR : Pyrazolo[3,4-d]pyridazine derivatives show distinct proton environments. For example, the oxolan-2-ylmethyl group would exhibit split signals for the CH₂ and oxolane protons, similar to tetrahydrofuran derivatives in .
  • IR: The 7-oxo group is expected to produce a C=O stretch near 1680 cm⁻¹, consistent with pyridazinone analogs in and .

Key Research Findings and Gaps

  • Structural Uniqueness : The combination of pyrazolo[3,4-d]pyridazine and oxolan-2-ylmethyl groups distinguishes this compound from literature analogs, warranting further exploration of its electronic and steric properties.
  • Data Limitations: No experimental data (e.g., melting point, bioactivity) are available in the provided evidence, highlighting the need for targeted synthesis and characterization.
  • Therapeutic Potential: Pyrazolo-pyridazine cores are understudied compared to pyrazolo-pyrimidines, suggesting untapped opportunities in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.